N-(2,5-dimethylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
CAS No.: 868967-31-1
Cat. No.: VC4342882
Molecular Formula: C20H18N6OS
Molecular Weight: 390.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868967-31-1 |
|---|---|
| Molecular Formula | C20H18N6OS |
| Molecular Weight | 390.47 |
| IUPAC Name | N-(2,5-dimethylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C20H18N6OS/c1-13-6-7-14(2)16(11-13)22-18(27)12-28-19-9-8-17-23-24-20(26(17)25-19)15-5-3-4-10-21-15/h3-11H,12H2,1-2H3,(H,22,27) |
| Standard InChI Key | UBYVNACTXMKVNZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2 |
Introduction
Synthesis
The synthesis of N-(2,5-dimethylphenyl)-2-{[3-(pyridin-2-yl)- triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide likely involves a multistep process combining:
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Construction of the Triazolo-Pyridazine Core:
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Starting from pyridazine derivatives, cyclization reactions with triazole precursors can yield the fused heterocyclic system.
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Common reagents include hydrazine derivatives and aldehydes or ketones.
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Formation of the Thioacetamide Linkage:
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The introduction of the sulfanyl-acetamide group typically involves thiolation reactions using sulfur-containing reagents like thiourea or carbon disulfide.
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N-Arylation:
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Coupling with 2,5-dimethylphenylamine can be achieved through amide bond formation using coupling agents like EDC or DCC.
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Antimicrobial Activity
Triazolo-pyridazine derivatives have been studied for their antimicrobial properties. The incorporation of pyridine and thioacetamide functionalities may enhance activity against bacterial or fungal strains by interacting with microbial enzymes.
Anticancer Potential
Compounds with similar scaffolds have shown promise as inhibitors of kinases or other cancer-related proteins. The electron-rich nature of the triazolo-pyridazine system may facilitate binding to active sites in target proteins.
Anti-inflammatory Activity
The compound’s structure suggests potential as an inhibitor of inflammatory mediators such as cyclooxygenase (COX) or lipoxygenase (LOX), supported by docking studies on related molecules.
Analytical Characterization
To confirm its identity and purity, the compound would typically undergo:
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NMR Spectroscopy:
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NMR and NMR to identify proton and carbon environments.
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Mass Spectrometry (MS):
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To determine molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy:
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To detect functional groups like amides and thioethers.
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X-ray Crystallography:
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For precise structural elucidation if crystalline material is available.
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